![molecular formula C19H17NO5 B14272861 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate CAS No. 168004-78-2](/img/structure/B14272861.png)
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate is an organic compound that features a nitrophenyl group, an ethenyl linkage, and a phenoxyethyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate typically involves a multi-step process:
Formation of 4-nitrophenyl ethenyl derivative: This step involves the reaction of 4-nitrobenzaldehyde with an appropriate reagent to form the 4-nitrophenyl ethenyl intermediate.
Coupling with phenoxyethyl prop-2-enoate: The intermediate is then coupled with phenoxyethyl prop-2-enoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyethyl prop-2-enoate derivatives.
Applications De Recherche Scientifique
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage and phenoxyethyl prop-2-enoate moiety can interact with various biological molecules. These interactions can lead to the modulation of cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate: shares similarities with other nitrophenyl derivatives and phenoxyethyl compounds.
4-Nitrophenyl acetate: Another compound with a nitrophenyl group, used in enzymatic studies.
Phenoxyethyl acrylate: A related compound used in polymer chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
168004-78-2 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-[4-[2-(4-nitrophenyl)ethenyl]phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H17NO5/c1-2-19(21)25-14-13-24-18-11-7-16(8-12-18)4-3-15-5-9-17(10-6-15)20(22)23/h2-12H,1,13-14H2 |
Clé InChI |
KUYWCLNLVILVMK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
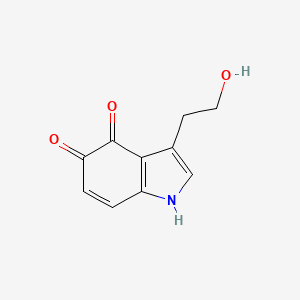
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
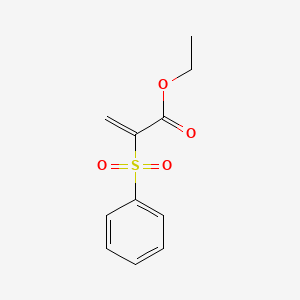
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
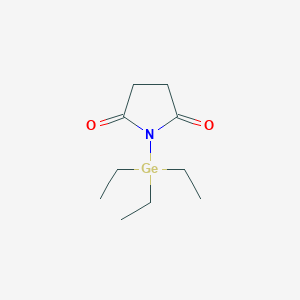

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
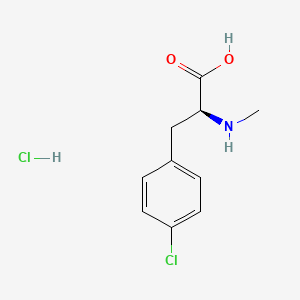
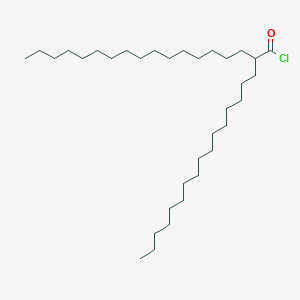
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
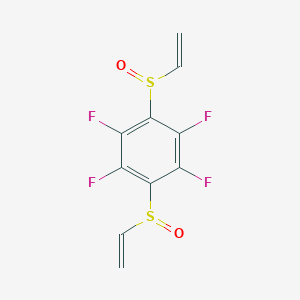
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

